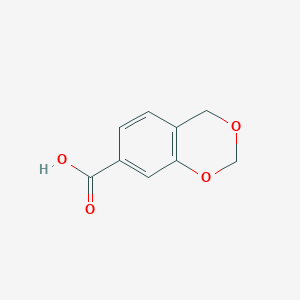
4h-1,3-Benzodioxine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzodioxine-7-carboxylic acid is a heterocyclic organic compound characterized by a benzodioxine ring fused with a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxine-7-carboxylic acid typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which can be further amidated with primary amines to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4H-1,3-Benzodioxine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted benzodioxine derivatives, depending on the specific reaction and conditions used .
科学的研究の応用
4H-1,3-Benzodioxine-7-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4H-1,3-Benzodioxine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxine ring can form π–π interactions with aromatic amino acids in proteins, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions . These interactions modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran structure but differs in the position and nature of the functional groups.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: This compound has an ethoxycarbonyl group at the 3-position, which alters its chemical properties and reactivity.
Uniqueness
4H-1,3-Benzodioxine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group at the 7-position. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
特性
CAS番号 |
259795-37-4 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC名 |
4H-1,3-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-1-2-7-4-12-5-13-8(7)3-6/h1-3H,4-5H2,(H,10,11) |
InChIキー |
QKKXFBLELSLNJI-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)C(=O)O)OCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


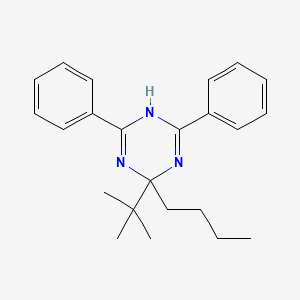
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
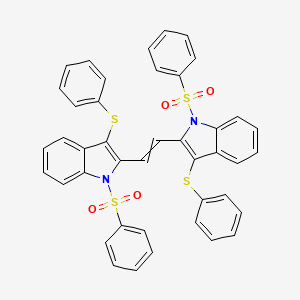
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
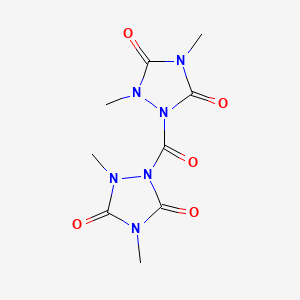
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)

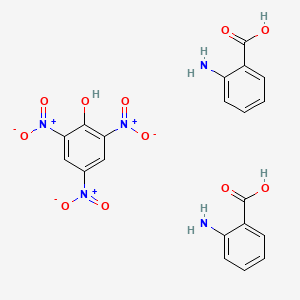
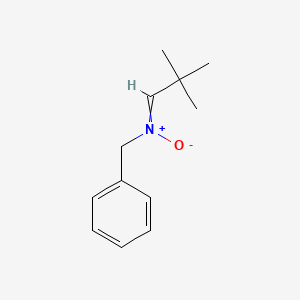
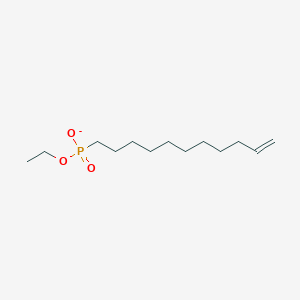
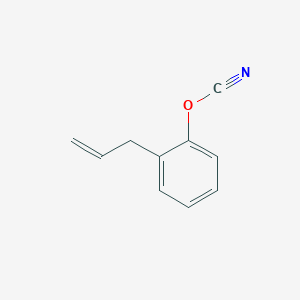
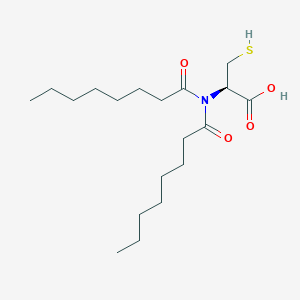
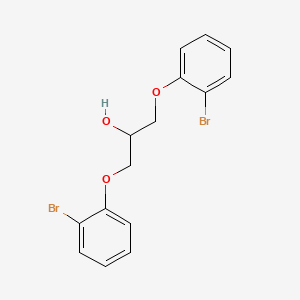
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
